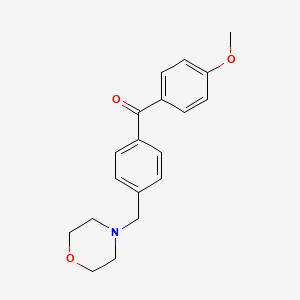

4-Methoxy-4'-morpholinomethyl benzophenone

Descripción general

Descripción

4-Methoxy-4’-morpholinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 62-65°C. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 4-Methoxy-4’-morpholinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This method is regarded as one of the most important for preparing benzophenone derivatives . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate acylating agent. Industrial production methods may involve large-scale synthesis in cGMP synthesis workshops to ensure high purity and quality.

Análisis De Reacciones Químicas

4-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C19H21NO3

- Molecular Weight : Approximately 311.37 g/mol

- IUPAC Name : (4-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Organic Synthesis

4-Methoxy-4'-morpholinomethyl benzophenone serves as a crucial reagent in organic synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, allows chemists to utilize it as a building block for more complex molecules. This compound can facilitate the synthesis of pharmaceuticals and other organic compounds.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Activity : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values around 15 µM and 20 µM, respectively. This suggests potential for development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Photoinitiator in Polymer Chemistry

The compound is also explored for its role as a photoinitiator in photopolymerization processes. Benzophenone derivatives are widely used in the production of specialty chemicals and materials due to their ability to absorb UV light and initiate polymerization reactions.

Pharmacological Applications

Due to its unique structure, this compound is being investigated for potential use in drug development. Its properties may allow it to act as a pharmacological agent targeting specific biological pathways, including cholinesterase inhibition which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease.

Benzophenone Derivatives as Antitumor Agents

A comprehensive study highlighted the role of benzophenone derivatives, including this compound, in inhibiting tumor growth through various mechanisms such as apoptosis induction and angiogenesis inhibition. Compounds with morpholine substitutions often exhibited enhanced bioactivity compared to their non-substituted counterparts.

Cholinesterase Inhibition Studies

Research focused on the cholinergic properties of benzophenones revealed that certain derivatives could effectively inhibit acetylcholinesterase (AChE) activity. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-4’-morpholinomethyl benzophenone involves its interaction with molecular targets and pathways. For instance, in the presence of isopropanol, it forms a stable radical intermediate that can undergo radical coupling to produce specific products . The exact molecular targets and pathways depend on the specific application and conditions.

Comparación Con Compuestos Similares

4-Methoxy-4’-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

4-Methylbenzophenone: Known for its use in plastic products.

4-Methoxybenzophenone: Used in sunscreens and cosmetic products.

2-Methoxy-4’-morpholinomethyl benzophenone: Another derivative with similar properties.

The uniqueness of 4-Methoxy-4’-morpholinomethyl benzophenone lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Actividad Biológica

4-Methoxy-4'-morpholinomethyl benzophenone is a compound of significant interest due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and implications for health and environmental safety, supported by relevant case studies and research findings.

This compound interacts with various enzymes, notably cytochrome P450, which is critical in metabolizing xenobiotics. This interaction can modulate enzyme activity, influencing metabolic pathways. The compound's ability to bind with proteins suggests it can alter their functions, impacting cellular processes and homeostasis.

Cellular Effects

The compound's influence extends to cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and differentiation. By modulating MAPK activity, this compound can affect gene expression related to oxidative stress responses.

Table 1: Summary of Cellular Effects

| Effect | Mechanism of Action |

|---|---|

| Modulation of MAPK Pathway | Alters cell growth and differentiation |

| Gene Expression | Influences oxidative stress response |

| Enzyme Activity | Inhibits or activates cytochrome P450 |

Molecular Mechanism

At the molecular level, this compound acts as both an inhibitor and an activator of enzymes. Its binding to cytochrome P450 inhibits enzymatic activity, leading to altered metabolic processes. Additionally, it interacts with transcription factors, influencing the transcriptional activity of target genes.

Temporal and Dosage Effects

Research indicates that the compound exhibits stability under standard laboratory conditions. Long-term studies show sustained effects on cellular functions, particularly regarding gene expression and enzyme activity.

Dosage Considerations :

- Low Doses : Modulates enzyme activity without significant toxicity.

- High Doses : Associated with hepatotoxicity and oxidative stress.

Table 2: Dosage Effects in Animal Models

| Dose Range | Observed Effects |

|---|---|

| Low (<10 mg/kg) | Modulation of enzyme activity |

| High (>50 mg/kg) | Hepatotoxicity, oxidative stress |

Environmental Impact

The compound is recognized as an emerging contaminant in environmental studies. It has been detected in human fluids and various ecosystems, raising concerns about its toxicity to aquatic life. Studies show significant toxicity levels for organisms such as Daphnia magna and Chlorella vulgaris, with LC50 values indicating harmful effects at low concentrations .

Case Study: Toxicity in Aquatic Species

In laboratory settings, exposure to benzophenones has shown adverse effects on aquatic organisms:

- Daphnia magna : LC50 = 1.09 mg/L

- Chlorella vulgaris : LC50 = 2.98 mg/L

- Zebrafish : LC50 = 3.89 mg/L

These findings suggest the need for careful monitoring of benzophenone derivatives in environmental contexts .

Health Implications

Prenatal exposure to benzophenones has been associated with adverse birth outcomes. A study involving mother-infant pairs indicated correlations between maternal exposure to benzophenone derivatives and reduced birth weights and abnormal growth metrics in infants .

Table 3: Health Outcomes Linked to Benzophenone Exposure

| Exposure Period | Health Outcome |

|---|---|

| First Trimester | Correlation with anterior fontanelle diameter (AFD) decrease |

| Third Trimester | Association with decreased birth weight |

Propiedades

IUPAC Name |

(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYBMCXYENKRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642620 | |

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-72-7 | |

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.